molecular formula C7H10N4O B13325391 3-Amino-3-(pyrimidin-5-yl)propanamide

3-Amino-3-(pyrimidin-5-yl)propanamide

Katalognummer: B13325391
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: HPABKHKQNAYWBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Amino-3-(pyrimidin-5-yl)propanamide is a heterocyclic organic compound characterized by a propanamide backbone substituted at the 3-position with both an amino (-NH₂) group and a pyrimidin-5-yl ring. Its molecular formula is C₇H₁₀N₄O, with a molecular weight of 166.18 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involving pyrimidine recognition .

Eigenschaften

Molekularformel

C7H10N4O

Molekulargewicht

166.18 g/mol

IUPAC-Name

3-amino-3-pyrimidin-5-ylpropanamide

InChI

InChI=1S/C7H10N4O/c8-6(1-7(9)12)5-2-10-4-11-3-5/h2-4,6H,1,8H2,(H2,9,12)

InChI-Schlüssel

HPABKHKQNAYWBR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC=N1)C(CC(=O)N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyrimidin-5-yl)propanamide typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method involves the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions with a base such as sodium methoxide in butanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(pyrimidin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(pyrimidin-5-yl)propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-3-(pyrimidin-5-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of 3-Amino-3-(pyrimidin-5-yl)propanamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Properties/Observations
3-Amino-3-(pyrimidin-5-yl)propanamide C₇H₁₀N₄O 166.18 Pyrimidin-5-yl ring, amino group, amide backbone Moderate polarity due to amide and amino groups; potential for π-π stacking with pyrimidine.
2-Methylpropanamide C₄H₉NO 87.12 Simple branched aliphatic amide High water solubility; lacks aromaticity or hydrogen-bonding complexity.
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₂FN₂O₂ 214.21 Pyridine ring (5-fluoro, 2-amino), ester group Ester group increases lipophilicity; pyridine’s single nitrogen reduces basicity vs. pyrimidine.
N-[3-(4-Methylpiperidin-1-yl)propyl]-3-[3-(4-fluorophenyl)-4-oxo-oxazolo[5,4-d]pyrimidin-5-yl]propanamide C₂₇H₃₀FN₅O₃ 515.56 Oxazolo-pyrimidine fused ring, 4-fluorophenyl, 4-methylpiperidinylpropyl chain on amide High molecular weight; fluorophenyl and piperidine groups enhance lipophilicity and target affinity.

Key Comparative Analysis

Aromatic Heterocycles
  • Pyrimidine vs. Pyridine: The pyrimidine ring in 3-Amino-3-(pyrimidin-5-yl)propanamide contains two nitrogen atoms, enabling stronger hydrogen-bonding interactions and π-π stacking compared to pyridine derivatives (e.g., Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate) . This may enhance binding to biological targets like kinases or nucleic acids.
  • Fused Ring Systems : The oxazolo-pyrimidine fused ring in the compound from introduces additional steric bulk and electronic complexity, likely improving selectivity in enzyme inhibition .
Substituent Effects
  • Amino and Amide Groups: The amino group in 3-Amino-3-(pyrimidin-5-yl)propanamide increases polarity and solubility compared to non-amino-substituted analogs like 2-methylpropanamide .
Functional Group Impact
  • Amide vs. Ester: The amide group in 3-Amino-3-(pyrimidin-5-yl)propanamide offers greater hydrolytic stability and hydrogen-bonding capacity compared to the ester group in Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate .

Biologische Aktivität

3-Amino-3-(pyrimidin-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in various therapeutic areas. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C7H9N5O
  • Molecular Weight : 165.18 g/mol
  • IUPAC Name : 3-Amino-3-(pyrimidin-5-yl)propanamide
  • Canonical SMILES : NC(CC(=O)N)C1=CN=CN=C1C(=N)N

The biological activity of 3-Amino-3-(pyrimidin-5-yl)propanamide primarily revolves around its interaction with various kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process crucial for many cellular functions, including signal transduction and cell cycle regulation.

Inhibition of Kinases

Research indicates that compounds similar to 3-Amino-3-(pyrimidin-5-yl)propanamide exhibit inhibitory effects on specific kinases, which are implicated in cancer and other diseases. For instance, studies have shown that derivatives can selectively inhibit cyclin-dependent kinases (CDKs), which are often dysregulated in cancers such as breast and prostate cancer .

Biological Activities

  • Anticancer Activity :
    • The compound has shown promise in preclinical studies for inhibiting cancer cell proliferation. For example, a derivative demonstrated an EC50 of 33 nM against CDK16, indicating potent activity against this kinase .
    • In vitro assays revealed that certain analogs can induce G2/M phase cell cycle arrest in cancer cells, suggesting potential as a chemotherapeutic agent .
  • Anti-inflammatory Properties :
    • Some studies have explored the anti-inflammatory potential of similar compounds. For instance, conjugates involving amide linkages have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways .
  • Antimicrobial Effects :
    • Preliminary investigations into the antimicrobial properties of pyrimidine-based compounds have shown activity against various bacterial strains, suggesting that 3-Amino-3-(pyrimidin-5-yl)propanamide might possess similar properties .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of pyrimidine derivatives, researchers synthesized several analogs of 3-Amino-3-(pyrimidin-5-yl)propanamide. These were tested on A549 lung cancer cell lines, revealing a dose-dependent decrease in cell viability. The most potent derivative led to a significant reduction in cell proliferation compared to controls.

Case Study 2: Kinase Inhibition

A comprehensive screening against a panel of kinases demonstrated that certain derivatives of 3-Amino-3-(pyrimidin-5-yl)propanamide exhibited selective inhibition profiles. Notably, they showed high selectivity for CDK2 and CDK5 with IC50 values ranging from 4.6 nM to 27.6 nM, indicating their potential utility in targeted cancer therapies .

Comparative Analysis

Property/Activity3-Amino-3-(pyrimidin-5-yl)propanamideSimilar Compounds
Molecular Weight165.18 g/molVaries
EC50 (CDK16)33 nMVaries
Anti-inflammatory ActionModerateHigh (e.g., NSAIDs)
Antimicrobial ActivityPreliminary evidenceEstablished

Q & A

Q. What are the optimal synthetic routes for 3-Amino-3-(pyrimidin-5-yl)propanamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions, starting with pyrimidine derivatives and amino-propanamide precursors. For example, refluxing in ethanol or acetic acid with a coupling agent (e.g., phenacylcyanide) under controlled temperature (0–5°C to 100°C) is common . Key steps include:
  • Solvent Selection : Polar aprotic solvents (DMF, ethanol) enhance nucleophilic substitution efficiency.
  • Catalysis : Piperidine or organolithium reagents facilitate coupling reactions .
  • Purification : Recrystallization from DMF/H₂O (1:1) or column chromatography ensures high purity .
    Monitor reaction progress via TLC or HPLC to optimize time and minimize side products .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolve crystal structure using triclinic or monoclinic systems (e.g., a = 7.147 Å, α = 118.5°, P1 space group) to confirm stereochemistry and hydrogen bonding .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies proton environments (e.g., pyrimidine NH₂ at δ 6.5–7.5 ppm) .
  • FTIR : Confirm amide C=O stretches (~1650 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to identify decomposition points (e.g., mp >200°C for similar pyrimidine amides) .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of synthesis pathways?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict reaction pathways using density functional theory (DFT) to identify transition states and activation energies .
  • Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal solvents, catalysts, or temperature ranges .
  • Reaction Path Search : Apply the AFIR method to explore intermediates and bypass trial-and-error approaches, reducing development time by ~50% .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Systematic Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., IC₅₀ values) and apply statistical weighting to account for variability in experimental conditions (e.g., cell lines, assay protocols) .
  • Dose-Response Replication : Re-test disputed activity ranges using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural-Activity Modeling : Use molecular docking (AutoDock Vina) to correlate activity discrepancies with binding mode variations in receptor pockets .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Methodological Answer :
  • Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol gradients to resolve enantiomers .
  • Membrane Technologies : Use enantioselective liquid membranes (e.g., β-cyclodextrin-functionalized polymers) for large-scale separations .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., (S)-1-phenylethylamine) to form diastereomeric salts, enabling selective crystallization .

Q. How can reaction fundamentals inform reactor design for scaling up synthesis?

  • Methodological Answer :
  • Kinetic Modeling : Determine rate laws (e.g., pseudo-first-order for amide coupling) to design continuous-flow reactors with optimized residence times .
  • Heat Transfer Analysis : Use CFD simulations to prevent hotspots in exothermic steps (e.g., nitrile reductions) .
  • Catalyst Immobilization : Fix catalysts on silica or magnetic nanoparticles to enable reuse in batch reactors .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

  • Methodological Answer :
  • Standardized Measurement : Use the shake-flask method at 25°C in PBS (pH 7.4) and DMSO to replicate conditions .
  • QSAR Modeling : Corrogate solubility with logP values (predicted via ChemAxon) to identify outliers caused by impurities .

Experimental Design Considerations

Q. What factorial design approaches are optimal for screening reaction variables?

  • Methodological Answer :
  • Full Factorial Design : Test all combinations of temperature (60–100°C), solvent (DMF vs. ethanol), and catalyst loading (1–5 mol%) to identify interactions .
  • Response Surface Methodology (RSM) : Optimize yield and purity using a central composite design with 3–5 center points .

Biological Evaluation

Q. What in vitro assays are recommended for initial pharmacological profiling?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo assays .
  • Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells with dose ranges of 1–100 μM .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

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